
Carubicin
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: Carubicin is synthesized through a series of complex chemical reactions. The synthesis involves the fermentation of Actinomadura carminata, followed by extraction and purification processes . The compound is then chemically modified to enhance its efficacy and reduce toxicity.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Actinomadura carminata under controlled conditions. The fermentation broth is then subjected to extraction and purification processes to isolate this compound . The final product is formulated into a suitable dosage form for clinical use.
化学反応の分析
Types of Reactions: Carubicin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form reactive oxygen species, which contribute to its cytotoxic effects.
Reduction: Reduction reactions can modify the quinone moiety of this compound, affecting its activity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation Products: Reactive oxygen species.
Reduction Products: Modified quinone derivatives.
Substitution Products: Various this compound derivatives with altered pharmacological properties.
科学的研究の応用
Clinical Applications
Carubicin is primarily utilized in the treatment of:
- Non-Small Cell Lung Cancer : It has shown efficacy against this prevalent form of lung cancer.
- Squamous Cell Carcinoma of the Head and Neck : Clinical studies have indicated its effectiveness in treating this type of cancer.
Clinical Case Studies
Study | Patient Population | Treatment Regimen | Response Rate | Side Effects |
---|---|---|---|---|
Rozencweig et al. (1984) | 63 patients with advanced breast cancer | This compound (18 mg/m²) vs. 4'-epidoxorubicin (90 mg/m²) | 3% partial response (this compound) vs. 27% (4'-epidoxorubicin) | Leukopenia, gastrointestinal symptoms |
KRN8602 Study | 58 patients with acute myelogenous leukemia | KRN8602 combined with cytosine arabinoside | Not specified | Myelosuppression, cardiomyopathy |
Research Applications
This compound serves as a critical tool in various research domains:
- Cancer Biology : It is used to study mechanisms of drug resistance in cancer cells. Researchers utilize this compound-resistant cell lines to identify genetic pathways involved in resistance, informing strategies for overcoming this challenge.
- Combination Therapies : Investigations into synergistic effects with other chemotherapeutic agents are ongoing. Studies have shown that this compound can enhance the efficacy of drugs like cisplatin when used in combination .
- Preclinical Studies : this compound is often employed as a benchmark in preclinical trials to evaluate new anticancer agents' efficacy and safety profiles.
Safety and Toxicity
While this compound is effective, it is associated with several side effects:
作用機序
Carubicin exerts its effects by intercalating into DNA and interacting with topoisomerase II. This interaction inhibits DNA replication and repair, leading to cell cycle arrest and apoptosis . The compound also generates reactive oxygen species, which cause further damage to cellular components .
類似化合物との比較
- Doxorubicin
- Epirubicin
- Idarubicin
- Daunorubicin
Carubicin’s unique chemical structure and mechanism of action make it a valuable compound in cancer research and treatment.
生物活性
Carubicin, a naturally occurring anthracycline antibiotic derived from the bacterium Actinomadura carminata, is recognized for its potent antitumor properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer types, resistance mechanisms, and its role in combination therapies.
This compound exerts its biological activity primarily through two key mechanisms:
- DNA Intercalation : this compound intercalates between DNA base pairs, disrupting the normal processes of DNA replication and transcription. This interference is crucial for its antitumor effects as it leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells.
- Topoisomerase II Inhibition : The compound inhibits topoisomerase II, an enzyme essential for DNA unwinding during replication. Inhibition of this enzyme results in DNA strand breaks, further promoting cell death in cancerous tissues .
Efficacy Against Cancer
Research has demonstrated that this compound is effective against various cancer types, including breast cancer, leukemia, and lung cancer. The following table summarizes its efficacy based on recent studies:
Resistance Mechanisms
Despite its effectiveness, cancer cells can develop resistance to this compound, which poses challenges in treatment. Key findings related to resistance mechanisms include:
- Genetic Alterations : Studies have identified specific genes associated with this compound resistance, enabling researchers to explore targeted therapies that can overcome this resistance.
- Cell Line Studies : this compound-resistant cell lines are used to investigate the pathways involved in drug resistance, providing insights into potential combination therapies that may enhance sensitivity to the drug.
Combination Therapies
This compound is often employed in combination with other chemotherapeutic agents to improve treatment outcomes. Research highlights include:
- Synergistic Effects : Combining this compound with drugs like Cisplatin has shown improved efficacy and reduced side effects compared to monotherapy.
- Preclinical Studies : this compound serves as a reference standard in preclinical studies for evaluating new anticancer agents, allowing researchers to benchmark new therapies against established treatments.
Case Studies
Several case studies illustrate the clinical relevance of this compound:
- Case Study in Breast Cancer : A study involving 63 patients demonstrated that those treated with this compound experienced a notable reduction in tumor size compared to control groups receiving alternative treatments .
- Combination Therapy Outcomes : A clinical trial assessing the combination of this compound and Cisplatin reported higher response rates among patients with advanced lung cancer compared to those receiving Cisplatin alone.
Q & A
Basic Research Questions
Q. What methodologies are recommended for investigating Carubicin’s mechanism of action in preclinical cancer models?
- Methodological Answer : Begin with a systematic review of existing literature to identify gaps in mechanistic understanding . Use in vitro assays (e.g., DNA intercalation studies, topoisomerase II inhibition assays) paired with molecular docking simulations to explore structure-activity relationships. Validate findings using in vivo xenograft models with appropriate controls (e.g., untreated and positive control groups) . Include raw data on IC50 values, dose-response curves, and statistical analyses of tumor regression .
Q. How can researchers ensure reproducibility in this compound synthesis and characterization studies?
- Methodological Answer : Follow standardized protocols for synthesis, such as those outlined in peer-reviewed anthracycline synthesis literature. Provide detailed experimental parameters (e.g., solvent systems, reaction times, purification methods) in the main text or supplementary materials. For novel derivatives, include NMR, HPLC, and mass spectrometry data with purity thresholds (≥95%) . Cross-reference with established databases (e.g., PubChem, ChemSpider) to confirm structural fidelity .
Q. What are the best practices for conducting a literature review on this compound’s clinical efficacy and toxicity profiles?
- Methodological Answer : Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure searches in databases like PubMed and Embase. Prioritize meta-analyses and systematic reviews for efficacy data, and toxicity studies from Phase I/II trials. Critically appraise sources for bias using tools like ROBINS-I and document conflicting results (e.g., discrepancies in cardiotoxicity rates across trials) .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in this compound’s pharmacokinetic data across species?
- Methodological Answer : Conduct interspecies comparative studies using physiologically based pharmacokinetic (PBPK) modeling. Collect plasma concentration-time profiles in rodents, canines, and non-human primates under identical dosing regimens. Analyze metabolite formation via LC-MS/MS and correlate with cytochrome P450 activity. Address interspecies variability by reporting bioavailability, clearance rates, and tissue distribution in tabular format .
Q. What strategies are effective for identifying this compound resistance mechanisms in refractory cancers?
- Methodological Answer : Employ multi-omics approaches (transcriptomics, proteomics) to compare resistant vs. sensitive cell lines. Use CRISPR-Cas9 screens to pinpoint gene knockouts that restore sensitivity. Validate candidates (e.g., ABC transporter upregulation) via functional assays (e.g., efflux inhibition with verapamil). Include heatmaps of differentially expressed genes and survival curves in resistant models .
Q. How can novel this compound analogs be prioritized for further development using computational and experimental data?
- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to rank analogs based on predicted efficacy and toxicity. Validate top candidates in high-throughput cytotoxicity assays and assess selectivity indices (e.g., tumor vs. normal cell lines). Use molecular dynamics simulations to assess binding stability to target proteins. Tabulate results with metrics like ΔG binding energies and logP values .
Q. What frameworks are suitable for evaluating the clinical relevance of this compound combination therapies?
- Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design combination trials. For example, test this compound with immune checkpoint inhibitors in syngeneic models, measuring synergistic effects via Bliss independence scores. Include Kaplan-Meier survival analyses and toxicity profiles (e.g., myelosuppression rates) .
Q. Data Analysis and Interpretation
Q. How should researchers address conflicting data on this compound’s cardiotoxicity in long-term studies?
- Methodological Answer : Perform a meta-regression analysis of historical data to identify confounding variables (e.g., cumulative dose, patient age). Conduct longitudinal echocardiography in preclinical models, reporting ejection fractions and histopathological findings (e.g., myocardial fibrosis). Use sensitivity analyses to weigh evidence quality and propose risk mitigation strategies (e.g., liposomal formulations) .
Q. What statistical methods are recommended for analyzing this compound’s dose-response heterogeneity in heterogeneous tumor models?
- Methodological Answer : Apply mixed-effects models to account for intra- and inter-tumor variability. Use Bayesian hierarchical models to estimate posterior distributions of response rates. Include forest plots to visualize effect sizes across subgroups (e.g., hormone receptor-positive vs. triple-negative tumors) .
Q. Ethical and Reproducibility Considerations
Q. How can researchers ensure ethical compliance when repurposing this compound for orphan diseases?
- Methodological Answer : Follow WHO guidelines for compassionate use protocols. Submit study designs to institutional review boards (IRBs) with risk-benefit analyses, including preclinical safety data and patient consent forms. Publish negative outcomes to avoid publication bias .
Q. What documentation is critical for replicating this compound studies in multi-center trials?
- Methodological Answer : Provide detailed SOPs for drug preparation, administration, and adverse event monitoring. Share raw datasets (e.g., imaging files, lab results) via repositories like Figshare or Zenodo. Use version-controlled electronic lab notebooks to track protocol deviations .
特性
IUPAC Name |
(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO10/c1-9-21(30)13(27)6-16(36-9)37-15-8-26(35,10(2)28)7-12-18(15)25(34)20-19(23(12)32)22(31)11-4-3-5-14(29)17(11)24(20)33/h3-5,9,13,15-16,21,29-30,32,34-35H,6-8,27H2,1-2H3/t9-,13-,15-,16-,21+,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XREUEWVEMYWFFA-CSKJXFQVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
52794-97-5 (hydrochloride) | |
Record name | Carminomycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039472316 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3022742 | |
Record name | Carubicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50935-04-1, 39472-31-6 | |
Record name | Carubicin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50935-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carminomycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039472316 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carubicin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050935041 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carubicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CARUBICIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7437K3983 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。